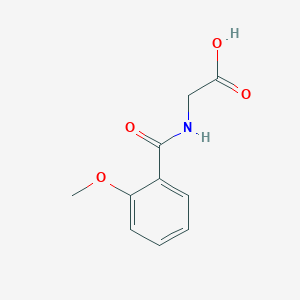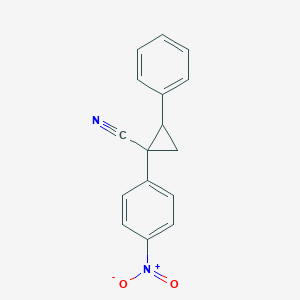
3-(2-Thienyl)acrylaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thienyl)acrylaldehyde typically involves the condensation of thiophene-2-carboxaldehyde with acetaldehyde under basic conditions. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification steps such as distillation or recrystallization to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: 3-(2-Thienyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products:
Oxidation: 3-(2-Thienyl)acrylic acid.
Reduction: 3-(2-Thienyl)acryl alcohol.
Substitution: 2-bromo-3-(2-thienyl)acrylaldehyde.
Aplicaciones Científicas De Investigación
3-(2-Thienyl)acrylaldehyde has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in the preparation of thiophene-based polymers.
Biology: It serves as a probe in studying the interactions of thiophene derivatives with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents.
Industry: It is utilized in the production of organic semiconductors and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3-(2-Thienyl)acrylaldehyde involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene ring’s electron-rich nature allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
2-Thiopheneacrolein: Similar structure but with different substitution patterns on the thiophene ring.
3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Contains a benzodioxole ring instead of a thiophene ring.
Uniqueness: 3-(2-Thienyl)acrylaldehyde is unique due to the presence of both the thiophene ring and the acrylaldehyde group, which confer distinct electronic and steric properties. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
14756-03-7 |
|---|---|
Fórmula molecular |
C7H6OS |
Peso molecular |
138.19 g/mol |
Nombre IUPAC |
3-thiophen-2-ylprop-2-enal |
InChI |
InChI=1S/C7H6OS/c8-5-1-3-7-4-2-6-9-7/h1-6H |
Clave InChI |
IEAUKTACQUVNLS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C=CC=O |
SMILES isomérico |
C1=CSC(=C1)/C=C/C=O |
SMILES canónico |
C1=CSC(=C1)C=CC=O |
Key on ui other cas no. |
14756-03-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Methoxycarbonyl)oxy]benzoic acid](/img/structure/B77649.png)













